

The Intricate World of Daphniphyllum Alkaloids: A Technical Guide to Structural Elucidation

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Compound of Interest

Compound Name: *Daphenylline*

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The genus *Daphniphyllum* is a rich source of structurally complex and biologically active alkaloids that have captivated the attention of chemists and pharmacologists for decades. These natural products, characterized by their intricate polycyclic skeletons, present significant challenges and opportunities in the field of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the structural elucidation of new *Daphniphyllum* alkaloids, with a focus on recently discovered examples.

The Structural Diversity of New *Daphniphyllum* Alkaloids

Recent phytochemical investigations into various *Daphniphyllum* species have led to the isolation and characterization of a plethora of novel alkaloids, each with unique structural features. Among these are the calycindaphines, longshanoldhamines, and dcalycinumines, which showcase the remarkable biosynthetic versatility of this plant genus.^[1]

Table 1: Spectroscopic Data for Calycindaphine A^[2]

Position	^{13}C (150 MHz, CDCl_3) δ_{C}	^1H (600 MHz, CDCl_3) δ_{H} (J in Hz)
1	50.1	3.15 (m)
2	35.8	2.10 (m), 1.85 (m)
3	42.5	2.30 (m)
4	58.2	3.05 (dd, 12.0, 4.5)
5	68.7	-
6	182.9	-
7	52.5	3.80 (d, 13.0), 3.20 (d, 13.0)
8	139.0	-
9	140.6	-
10	118.9	5.42 (d, 5.2)
11	36.2	2.40 (m), 1.90 (m)
12	30.1	2.05 (m), 1.75 (m)
13	46.8	3.50 (d, 14.0), 2.90 (d, 14.0)
14	38.9	2.20 (m)
15	28.5	1.80 (m), 1.60 (m)
16	32.1	1.95 (m), 1.50 (m)
17	175.2	-
18	35.5	2.60 (m)
19	25.8	1.70 (m), 1.55 (m)
20	21.3	1.15 (d, 6.7)
21	29.7	1.10 (s)
22	-	-
OMe	50.9	3.61 (s)

Table 2: Spectroscopic Data for Longshanoldhamine A[3]

Position	^{13}C (150 MHz, CDCl_3) δ_{c}	^1H (600 MHz, CDCl_3) δ_{H} (J in Hz)
1	54.2	3.21 (m)
2	33.1	1.95 (m), 1.78 (m)
3	41.7	2.25 (m)
4	59.8	3.11 (dd, 11.5, 4.0)
5	70.1	-
6	178.5	-
7	50.2	3.75 (d, 12.5), 3.15 (d, 12.5)
8	137.8	-
9	142.3	-
10	119.5	5.51 (d, 5.0)
11	35.8	2.35 (m), 1.88 (m)
12	29.7	2.00 (m), 1.70 (m)
13	45.9	3.45 (d, 13.5), 2.85 (d, 13.5)
14	37.2	2.15 (m)
15	27.9	1.75 (m), 1.55 (m)
16	31.5	1.90 (m), 1.45 (m)
17	173.8	-
18	34.9	2.55 (m)
19	25.1	1.65 (m), 1.50 (m)
20	20.8	1.12 (d, 6.5)
21	29.1	1.08 (s)
22	-	-
OMe	51.2	3.65 (s)

Table 3: Spectroscopic Data for Dcalycinumine A[1]

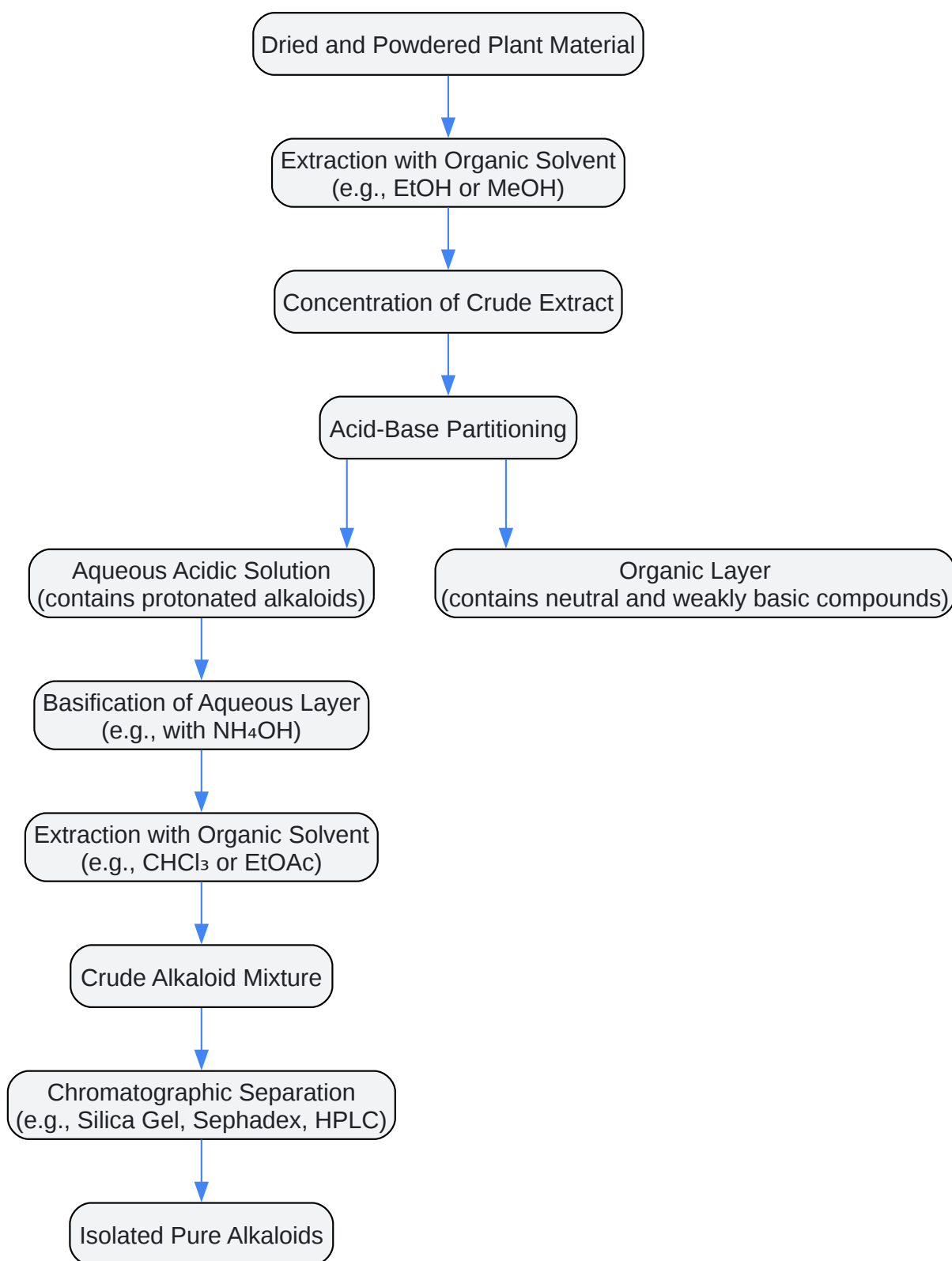
Position	^{13}C (150 MHz, CDCl_3) δ_{C}	^1H (600 MHz, CDCl_3) δ_{H} (J in Hz)
1	52.5	3.18 (m)
2	34.2	2.05 (m), 1.80 (m)
3	40.9	2.28 (m)
4	60.1	3.08 (dd, 11.8, 4.2)
5	69.5	-
6	180.1	-
7	51.8	3.78 (d, 12.8), 3.18 (d, 12.8)
8	138.2	-
9	141.5	-
10	120.1	5.48 (d, 5.1)
11	36.0	2.38 (m), 1.85 (m)
12	29.9	2.02 (m), 1.72 (m)
13	46.2	3.48 (d, 13.8), 2.88 (d, 13.8)
14	38.0	2.18 (m)
15	28.1	1.78 (m), 1.58 (m)
16	31.8	1.92 (m), 1.48 (m)
17	174.5	-
18	35.2	2.58 (m)
19	25.4	1.68 (m), 1.52 (m)
20	21.0	1.14 (d, 6.6)
21	29.4	1.09 (s)
22	-	-
OMe	51.0	3.63 (s)

Experimental Protocols for Structural Elucidation

The successful characterization of new Daphniphyllum alkaloids hinges on a systematic and multi-faceted analytical approach. This section details the key experimental protocols employed in their isolation and structural determination.

Isolation and Purification

The initial step in discovering new alkaloids is their extraction and purification from the plant material. A general workflow is as follows:



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General workflow for the isolation of Daphniphyllum alkaloids.

Detailed Protocol for Extraction and Isolation:

- **Extraction:** The air-dried and powdered plant material (e.g., leaves, stems, or roots) is exhaustively extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **Acid-Base Partitioning:** The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.
- **Basification and Re-extraction:** The acidic aqueous layer is then basified to a pH of 9-10 with a base such as ammonium hydroxide and subsequently extracted with a different organic solvent, for instance, chloroform.
- **Purification:** The crude alkaloid mixture obtained after evaporation of the organic solvent is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further separation using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.^{[4][5]}

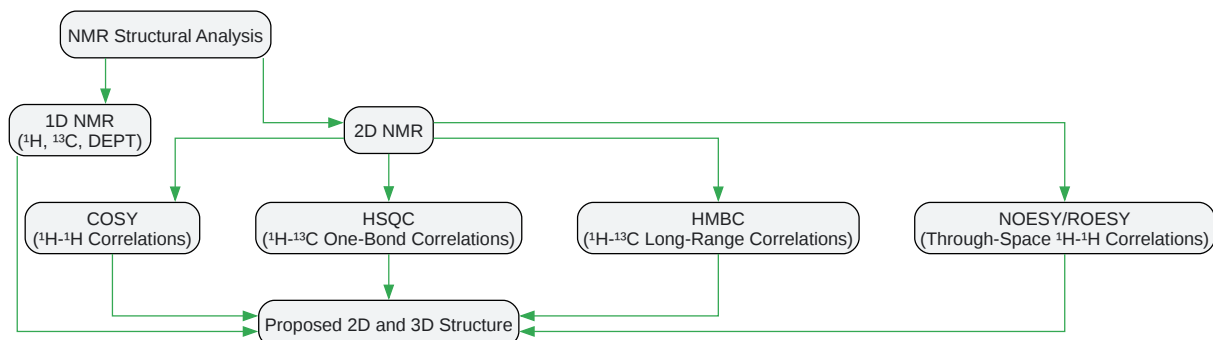
Spectroscopic and Spectrometric Analysis

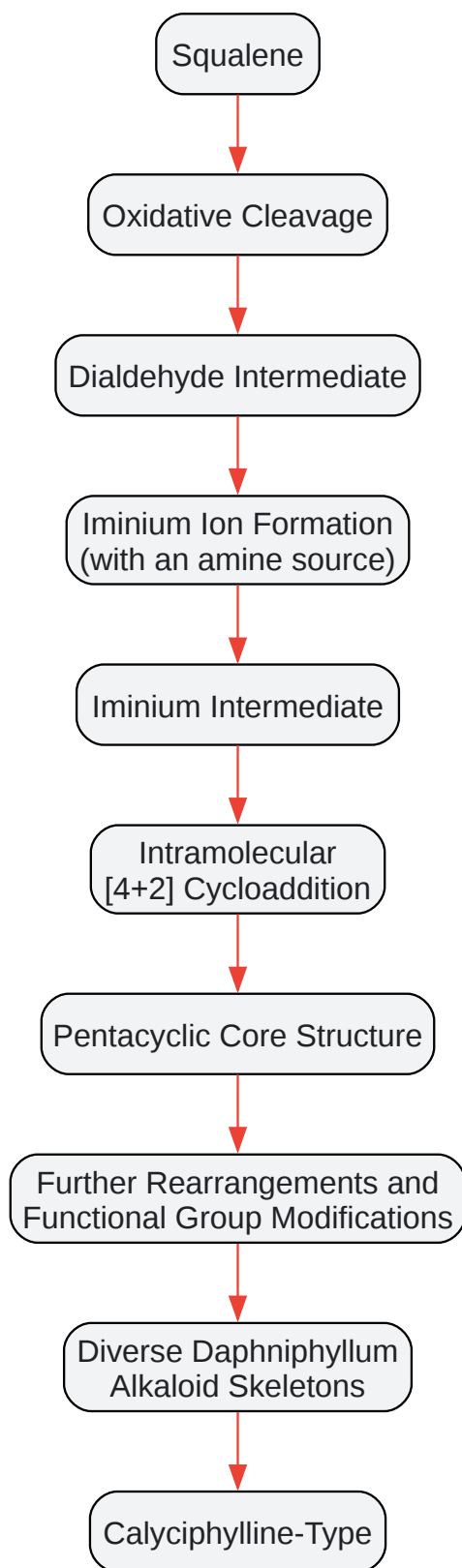
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments is essential to piece together the complex carbon-nitrogen framework of Daphniphyllum alkaloids.

Typical NMR Experimental Parameters:

- **¹H NMR:**
 - **Pulse Program:** Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - **Spectral Width (SW):** ~12-16 ppm.
 - **Acquisition Time (AQ):** ~3-4 seconds.

- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): 8-16.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width (SW): ~200-240 ppm.
 - Acquisition Time (AQ): ~1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds.
 - Number of Scans (NS): 1024 or more, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC, NOESY):
 - Standard pulse programs are used for these experiments.
 - The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)





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